2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride
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Overview
Description
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2 and a molecular weight of 203.63 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and possesses unique chemical properties that make it valuable for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetamide group.
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide: Contains a nitro group instead of an amino group.
2-{[(6-Oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-quinolinyl]acetamide: A more complex derivative with additional functional groups.
Uniqueness
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-5-1-2-7(12)10(3-5)4-6(9)11;/h1-3H,4,8H2,(H2,9,11);1H |
InChI Key |
JIXLGWAOPADRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(=O)N.Cl |
Origin of Product |
United States |
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